(Gly6)-locustapyrokinin

説明

(Gly6)-locustapyrokinin is a peptide compound that belongs to the pyrokinin family. Pyrokinins are a group of neuropeptides found in insects, playing crucial roles in various physiological processes such as reproduction, development, and metabolism. This compound is specifically characterized by the presence of a glycine residue at the sixth position in its amino acid sequence.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (Gly6)-locustapyrokinin typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Loading: The first amino acid is attached to the resin.

Deprotection: The protecting group on the amino acid is removed.

Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound can be scaled up using automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles simultaneously, increasing efficiency and yield. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.

化学反応の分析

Types of Reactions

(Gly6)-locustapyrokinin can undergo various chemical reactions, including:

Oxidation: This reaction can modify the peptide’s structure and function.

Reduction: Reduction reactions can alter disulfide bonds within the peptide.

Substitution: Amino acid residues in the peptide can be substituted to create analogs with different properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.

Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Amino acid derivatives and coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or disulfides, while substitution can yield peptide analogs with altered biological activity.

科学的研究の応用

(Gly6)-locustapyrokinin has several scientific research applications:

Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

Medicine: Explored for its potential therapeutic effects, such as modulating neuropeptide activity in humans.

Industry: Utilized in the development of bioactive peptides for various applications, including agriculture and pharmaceuticals.

作用機序

(Gly6)-locustapyrokinin exerts its effects by binding to specific receptors on target cells, triggering a cascade of intracellular signaling pathways. These pathways can lead to various physiological responses, such as muscle contraction, hormone release, or changes in gene expression. The molecular targets of this compound include G-protein-coupled receptors (GPCRs) that mediate its biological activity.

類似化合物との比較

Similar Compounds

Pyrokinin: A broader family of neuropeptides with similar functions in insects.

Leucopyrokinin: Another pyrokinin analog with a leucine residue at a specific position.

Proctolin: A neuropeptide with similar physiological roles in insects.

Uniqueness

(Gly6)-locustapyrokinin is unique due to the presence of the glycine residue at the sixth position, which can influence its binding affinity and specificity for receptors. This structural variation can result in distinct biological activities compared to other pyrokinins.

生物活性

(Gly6)-locustapyrokinin is a peptide that belongs to the pyrokinin family, which is known for its diverse biological activities, particularly in insects. This compound is derived from locusts and plays a significant role in various physiological processes, including growth, reproduction, and stress response. Understanding the biological activity of this compound can provide insights into its potential applications in pest control and biotechnology.

Chemical Structure and Properties

This compound has a linear structure composed of six glycine residues, contributing to its unique properties. The chemical formula is C₁₆H₃₁N₅O₆S, with a molecular weight of approximately 385.52 g/mol. Its structure allows it to interact with specific receptors in target organisms, leading to various biological effects.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₃₁N₅O₆S |

| Molecular Weight | 385.52 g/mol |

| Structure Type | Linear peptide |

| Solubility | Soluble in water |

This compound functions primarily by binding to specific receptors in insects, leading to the activation of signaling pathways that regulate physiological responses. The peptide is known to influence:

- Neurotransmission : It modulates synaptic transmission and can affect behavior.

- Hormonal Regulation : It plays a role in the release of hormones involved in growth and development.

- Stress Response : It is implicated in the insect's response to environmental stressors.

Physiological Effects

Research has demonstrated that this compound exhibits several physiological effects:

- Growth Promotion : It has been shown to enhance growth rates in certain insect species.

- Reproductive Enhancement : The peptide influences reproductive behaviors and success.

- Stress Resistance : It contributes to increased resilience against environmental stressors.

Case Studies

-

Growth Promotion in Locusts :

A study conducted on the desert locust (Schistocerca gregaria) showed that administration of this compound resulted in a significant increase in growth rates compared to control groups. The treated locusts exhibited enhanced feeding behavior and faster development times. -

Reproductive Effects :

Another investigation focused on the reproductive outcomes of locusts treated with this compound. Results indicated a marked increase in egg-laying frequency and viability, suggesting that this peptide plays a crucial role in reproductive success. -

Stress Response Modulation :

Research involving exposure to high-temperature stress demonstrated that locusts treated with this compound exhibited lower mortality rates compared to untreated controls. This suggests that the peptide enhances stress resilience, potentially through modulation of heat shock proteins.

Table 2: Summary of Case Studies on this compound

| Study Focus | Findings |

|---|---|

| Growth Promotion | Increased growth rates in treated locusts |

| Reproductive Effects | Enhanced egg-laying frequency and viability |

| Stress Response Modulation | Lower mortality under high-temperature stress |

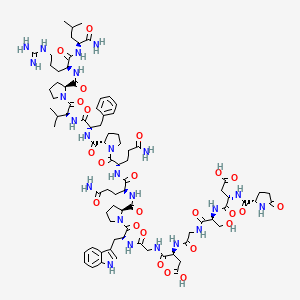

特性

IUPAC Name |

(3S)-4-[[2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-[[2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C82H117N23O24/c1-41(2)32-51(68(85)116)98-71(119)47(18-10-28-88-82(86)87)95-77(125)59-21-13-31-105(59)81(129)67(42(3)4)102-75(123)52(33-43-14-6-5-7-15-43)100-78(126)58-20-11-29-103(58)79(127)50(23-26-61(84)108)97-73(121)49(22-25-60(83)107)96-76(124)57-19-12-30-104(57)80(128)55(34-44-37-89-46-17-9-8-16-45(44)46)94-64(111)39-90-69(117)53(35-65(112)113)93-63(110)38-91-70(118)56(40-106)101-74(122)54(36-66(114)115)99-72(120)48-24-27-62(109)92-48/h5-9,14-17,37,41-42,47-59,67,89,106H,10-13,18-36,38-40H2,1-4H3,(H2,83,107)(H2,84,108)(H2,85,116)(H,90,117)(H,91,118)(H,92,109)(H,93,110)(H,94,111)(H,95,125)(H,96,124)(H,97,121)(H,98,119)(H,99,120)(H,100,126)(H,101,122)(H,102,123)(H,112,113)(H,114,115)(H4,86,87,88)/t47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,67-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLZXVFKHFXVHKU-AOGKPFETSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C4CCCN4C(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C7CCC(=O)N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]7CCC(=O)N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C82H117N23O24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80745543 | |

| Record name | 5-Oxo-L-prolyl-L-alpha-aspartyl-L-serylglycyl-L-alpha-aspartylglycyl-L-tryptophyl-L-prolyl-L-glutaminyl-L-glutaminyl-L-prolyl-L-phenylalanyl-L-valyl-L-prolyl-L-arginyl-L-leucinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80745543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1808.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152575-14-9 | |

| Record name | 5-Oxo-L-prolyl-L-alpha-aspartyl-L-serylglycyl-L-alpha-aspartylglycyl-L-tryptophyl-L-prolyl-L-glutaminyl-L-glutaminyl-L-prolyl-L-phenylalanyl-L-valyl-L-prolyl-L-arginyl-L-leucinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80745543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。